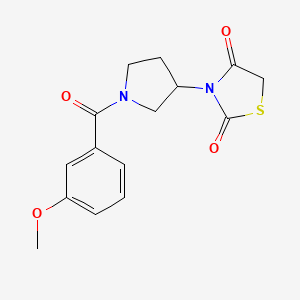

3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring fused with a pyrrolidine ring and a methoxybenzoyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoyl chloride with pyrrolidine, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar thiazolidine derivatives show potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Potential

Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain thiazolidine compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Hepatitis C Treatment

A patent related to the use of pyrrolidine derivatives suggests that compounds similar to 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may serve as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This positions the compound within the realm of antiviral drug development .

Case Study: Antimicrobial Efficacy

In a recent study evaluating various thiazolidine derivatives, researchers synthesized multiple compounds and tested their efficacy against standard bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like oxytetracycline .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiazolidine Derivative A | 7.8 | High against Gram-positive |

| Thiazolidine Derivative B | 15.6 | Moderate against Gram-negative |

Case Study: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of thiazolidine derivatives on human cell lines using MTT assays. The findings revealed that while some compounds showed promising anticancer properties, others had significant cytotoxic effects on normal cells, indicating the need for careful evaluation during drug development .

Mécanisme D'action

The mechanism of action of 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The methoxybenzoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidine-2,4-dione: A simpler analog with similar biological activities.

Pyrrolidine-2,5-dione: Another related compound with distinct pharmacological properties.

3-Methoxybenzoyl derivatives: Compounds with similar structural features but different biological activities.

Uniqueness

3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Activité Biologique

The compound 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (commonly referred to as MPTD) belongs to the thiazolidinedione (TZD) class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of MPTD, exploring its potential therapeutic applications and mechanisms of action based on current research findings.

Chemical Structure and Properties

MPTD features a thiazolidine-2,4-dione core structure, which is characteristic of TZDs. The compound also contains a pyrrolidin-3-yl group and a 3-methoxybenzoyl moiety, contributing to its unique properties. The presence of the methoxy group may enhance its solubility and bioavailability, potentially influencing its pharmacological effects.

Structural Formula

Antidiabetic Potential

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes through activation of peroxisome proliferator-activated receptor gamma (PPARγ). MPTD's structural similarity to established TZDs suggests it may exhibit similar antidiabetic effects. Research indicates that TZDs enhance insulin sensitivity and regulate glucose metabolism by modulating gene expression involved in lipid and glucose homeostasis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives, including MPTD. For instance, compounds with similar scaffolds have been shown to inhibit human topoisomerases I and II, enzymes crucial for DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells .

Case Study: Inhibition of Topoisomerases

A study demonstrated that certain thiazolidine derivatives effectively inhibited topoisomerase activity, leading to cell death in MCF-7 breast cancer cells. MPTD's structural features may allow it to exert similar effects, warranting further investigation into its anticancer mechanisms .

Antimicrobial Activity

Thiazolidinediones have also been explored for their antimicrobial properties. The compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Summary of Biological Activities

Synthesis and Evaluation

The synthesis of MPTD involves multiple steps, typically starting from commercially available thiazolidine derivatives. Preliminary evaluations suggest that modifications at various positions on the thiazolidine ring can significantly affect biological activity.

Future Directions

While preliminary data on MPTD's biological activity is promising, comprehensive studies are necessary to elucidate its pharmacokinetics, toxicity profiles, and mechanisms of action in various biological systems. Future research should focus on:

- In vivo studies to assess the therapeutic efficacy and safety.

- Mechanistic studies to understand how MPTD interacts with cellular targets.

- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced efficacy.

Propriétés

IUPAC Name |

3-[1-(3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-21-12-4-2-3-10(7-12)14(19)16-6-5-11(8-16)17-13(18)9-22-15(17)20/h2-4,7,11H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNNCFESIVICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.